(2-Aminopyrimidin-5-yl)boronic acid
Overview
Description
(2-Aminopyrimidin-5-yl)boronic acid is a compound that plays a crucial role in the field of organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This boronic acid, along with its derivatives, is of significant interest due to its utility in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of (2-aminopyrimidin-5-yl)boronic acid has been optimized to be practical and cost-effective. A notable method involves in situ protection of the amine group followed by a metal-halogen exchange and trapping with triisopropyl borate. The synthesis yields the boronic acid in high purity and good yield, demonstrating its scalability for industrial applications .
Molecular Structure Analysis
The molecular structure of 2-aminopyrimidine has been studied in the context of crystal engineering for nonlinear optics (NLO). Cocrystals of 2-aminopyrimidine with boric acid have been developed, exhibiting promising NLO properties. These cocrystals have been characterized by various techniques, including single crystal X-ray diffraction, which provides detailed insights into their molecular arrangements .
Chemical Reactions Analysis
The reactivity of (2-aminopyrimidin-5-yl)boronic acid is exemplified by its role in the synthesis of CXCR1/2 antagonists, where it is incorporated into aminopyridine and aminopyrimidine analogs. These compounds have shown potent activity and improved aqueous solubility and oral bioavailability, highlighting the versatility of boronic acids in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-aminopyrimidin-5-yl)boronic acid have been explored through the development of a high-performance liquid chromatography (HPLC) method for its detection and quantification. The method utilizes glucaminium-based ionic liquids to enhance the retention and detection of this hydrophilic boronic acid, achieving a low limit of detection and successful quantification within samples .
Scientific Research Applications
Efficient Synthesis
The development of an efficient synthesis process for (2-aminopyrimidin-5-yl)boronic acid is a significant contribution to scientific research. Patel et al. (2016) described a practical and cost-effective method to synthesize this compound. The process includes in-situ protection of the amine, metal-halogen exchange, and a well-designed acid-base sequence, yielding the compound with high purity and in good yield. This synthesis is vital for large-scale applications in various chemical reactions and formulations (Patel et al., 2016).
Analytical Challenges in Synthesis
The synthesis of (2-aminopyrimidin-5-yl)boronic acid and its derivatives, like pinacolboronate esters, poses unique analytical challenges. Zhong et al. (2012) explored these challenges, particularly in chromatographic purity methods, due to the compound's facile hydrolysis and poor solubility in organic solvents. Their research led to developing unconventional approaches for stabilizing and analyzing these compounds, crucial for quality assessment in synthesis (Zhong et al., 2012).
Liquid Chromatography Methodology
Joshi et al. (2013) developed a high-performance liquid chromatography (HPLC) method for determining boronic acids in pinacolboronate ester reagents. Their approach involved using glucaminium-based ionic liquids to complex with and stabilize the boronic acid, enhancing detection and quantification. This method is significant for accurately analyzing these compounds in pharmaceutical and chemical research (Joshi et al., 2013).
Supramolecular Chemistry
In the field of supramolecular chemistry, Balaban et al. (2003) revealed the potential of the 2-aminopyrimidin-5-yl ligand in constructing supramolecular porphyrin arrays. These arrays, exhibiting broad absorption bands, are efficient for light-harvesting applications. The research underlines the importance of this compound in developing advanced materials for photonic and electronic devices (Balaban et al., 2003).
Fluorescent Chemosensors
Boronic acid sensors, including those based on (2-aminopyrimidin-5-yl)boronic acid, are pivotal in detecting biological substances. Huang et al. (2012) summarized the progress of boronic acid sensors, highlighting their applications in probing carbohydrates, dopamine, and other bioactive substances. This research is crucial in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, and exposure should be avoided .
Future Directions
The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules was investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
properties
IUPAC Name |
(2-aminopyrimidin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHYQZASLKERLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590354 | |
Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyrimidin-5-yl)boronic acid | |
CAS RN |
936250-22-5 | |
Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936250-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminopyrimidin-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminopyrimidin-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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